molecular formula C18H19Br3N2O2 B11042615 2-[(2-Hydroxy-1-methyl-2-phenylethyl)(methyl)amino]-N~1~-(2,4,6-tribromophenyl)acetamide

2-[(2-Hydroxy-1-methyl-2-phenylethyl)(methyl)amino]-N~1~-(2,4,6-tribromophenyl)acetamide

Cat. No.: B11042615
M. Wt: 535.1 g/mol
InChI Key: FSBHNRSTLSVTHH-UHFFFAOYSA-N
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Description

2-[(2-Hydroxy-1-methyl-2-phenylethyl)(methyl)amino]-N~1~-(2,4,6-tribromophenyl)acetamide is a complex organic compound with a unique structure that combines both aromatic and aliphatic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxy-1-methyl-2-phenylethyl)(methyl)amino]-N~1~-(2,4,6-tribromophenyl)acetamide typically involves multiple steps. One common method involves the reaction of 2-hydroxy-1-methyl-2-phenylethylamine with 2,4,6-tribromophenylacetyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxy-1-methyl-2-phenylethyl)(methyl)amino]-N~1~-(2,4,6-tribromophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or dehalogenated compounds .

Scientific Research Applications

2-[(2-Hydroxy-1-methyl-2-phenylethyl)(methyl)amino]-N~1~-(2,4,6-tribromophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxy-1-methyl-2-phenylethyl)(methyl)amino]-N~1~-(2,4,6-tribromophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(2-Hydroxy-1-methyl-2-phenylethyl)(methyl)amino]-N~1~-(2,4,6-tribromophenyl)acetamide apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for multiple chemical modifications, making it a versatile compound in research and industry .

Properties

Molecular Formula

C18H19Br3N2O2

Molecular Weight

535.1 g/mol

IUPAC Name

2-[(1-hydroxy-1-phenylpropan-2-yl)-methylamino]-N-(2,4,6-tribromophenyl)acetamide

InChI

InChI=1S/C18H19Br3N2O2/c1-11(18(25)12-6-4-3-5-7-12)23(2)10-16(24)22-17-14(20)8-13(19)9-15(17)21/h3-9,11,18,25H,10H2,1-2H3,(H,22,24)

InChI Key

FSBHNRSTLSVTHH-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)CC(=O)NC2=C(C=C(C=C2Br)Br)Br

Origin of Product

United States

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